3-Bromo-1-(piperidin-1-yl)propan-1-one
Description
3-Bromo-1-(piperidin-1-yl)propan-1-one, with the chemical formula C₈H₁₄BrNO, is classified as a halogenated ketone and an N-acylpiperidine. nih.gov Its utility in chemical research stems from the distinct reactivity of its functional groups, making it a versatile scaffold for the construction of a variety of organic compounds. The strategic placement of a bromine atom on the propyl chain confers electrophilic properties, rendering it susceptible to nucleophilic substitution, while the piperidine (B6355638) ring offers a stable, yet modifiable, structural component.
| Property | Value |
| CAS Number | 90154-52-2 |
| Molecular Formula | C₈H₁₄BrNO |
| Molecular Weight | 220.11 g/mol |
| Synonyms | 3-Bromo-1-(1-piperidinyl)-1-propanone |
| Primary Classifications | Halogenated Ketone, N-Acylpiperidine |
The strategic importance of this compound in organic synthesis is best understood by examining its constituent functional groups: the halogenated ketone and the N-acylpiperidine.
Halogenated Ketones , particularly α-haloketones, are highly valued precursors in the synthesis of a wide array of heterocyclic compounds. The presence of a halogen atom alpha to a carbonyl group creates two electrophilic centers: the carbonyl carbon and the α-carbon. This dual reactivity allows for a variety of cyclization reactions with different nucleophiles, leading to the formation of furans, pyrroles, thiazoles, and other important heterocyclic systems. These motifs are prevalent in many biologically active molecules.
N-Acylpiperidines are a significant class of compounds, largely due to the prevalence of the piperidine ring in pharmaceuticals and natural products. nih.gov The piperidine scaffold is often referred to as a "privileged scaffold" in medicinal chemistry because of its ability to interact with a wide range of biological targets. The acylation of the piperidine nitrogen modulates its basicity and lipophilicity, which can be crucial for the pharmacokinetic and pharmacodynamic properties of a drug candidate. The synthesis of N-acylpiperidines is a fundamental transformation in the development of new therapeutic agents. nih.gov
The piperidine ring has been a cornerstone of medicinal chemistry for over a century, with its derivatives being integral to the development of numerous drugs. nih.govajchem-a.com The synthesis of piperidine-containing compounds has evolved significantly over time, from classical methods to more sophisticated and stereoselective approaches. nih.gov Early research often focused on the modification of naturally occurring piperidine alkaloids.
The development of synthetic methods for N-acylpiperidines has paralleled the broader advancements in amide bond formation and heterocyclic chemistry. The use of halogenated acyl halides or anhydrides to acylate piperidine is a long-established method. Research into analogs of this compound has been driven by the desire to create novel molecular architectures with specific biological activities. The systematic variation of the substituents on the piperidine ring and the nature of the acyl group has led to the discovery of compounds with a wide range of pharmacological properties.
The evolution of synthetic strategies has seen a shift towards more efficient and versatile methods, such as multi-component reactions, which allow for the rapid generation of diverse libraries of piperidine derivatives for high-throughput screening. nih.gov
In contemporary chemical research, this compound and its analogs serve as key building blocks in the synthesis of complex organic molecules, particularly those with potential pharmaceutical applications. The reactivity of the bromo-ketone moiety is exploited to introduce new functional groups and to construct larger molecular frameworks.
A significant area of application is in the synthesis of heterocyclic compounds. For instance, a closely related analog, 3-bromo-1-methyl-piperidin-4-one, is utilized as a key intermediate in the preparation of a 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid derivative, which is an intermediate in the synthesis of the anticoagulant drug edoxaban. google.com This highlights the industrial relevance of this class of compounds in the pharmaceutical sector.
Furthermore, research into new cytotoxic agents has involved the synthesis of 1,3-diphenyl-3-(phenylthio)propan-1-ones that incorporate a piperidinylethoxy side chain. nih.gov While not a direct application of the title compound, this research underscores the strategy of using piperidine-containing building blocks to enhance the biological activity of potential anticancer agents. The piperidine moiety is often introduced to improve the pharmacokinetic properties of the molecule.
The following table summarizes the key reactive sites of this compound and their potential synthetic transformations:
| Reactive Site | Type of Reaction | Potential Products |
| Carbonyl Group | Nucleophilic addition, Reduction | Secondary alcohols, Imines |
| α-Carbon to Carbonyl | Enolate formation, Alkylation | Substituted propanones |
| β-Carbon (with Bromine) | Nucleophilic substitution | Amines, Ethers, Thioethers |
| Piperidine Ring | Modification of N-substituent | Varies depending on the substituent |
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1-piperidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrNO/c9-5-4-8(11)10-6-2-1-3-7-10/h1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCFKORONJMTNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo 1 Piperidin 1 Yl Propan 1 One
Direct Synthesis Approaches to 3-Bromo-1-(piperidin-1-yl)propan-1-one
Direct synthesis methods offer the most straightforward pathways to the target compound, typically involving one or two key transformations from readily available starting materials.
Alpha-Bromination Strategies for Propanoylpiperidine Precursors
One logical direct approach to this compound is the alpha-bromination of a suitable precursor, 1-(piperidin-1-yl)propan-1-one. This reaction targets the carbon atom adjacent to the carbonyl group. The general mechanism for alpha-bromination of ketones can proceed under either acidic or basic conditions, involving an enol or enolate intermediate, respectively.
Under acidic conditions, the carbonyl oxygen is protonated, facilitating the formation of an enol. This enol then acts as a nucleophile, attacking a bromine source. Common brominating agents for this purpose include elemental bromine (Br₂) or N-bromosuccinimide (NBS). The reaction is often catalyzed by a protic acid like hydrobromic acid (HBr) or acetic acid.
A plausible reaction scheme is as follows:
Enolization: The ketone, 1-(piperidin-1-yl)propan-1-one, is treated with an acid catalyst to promote the formation of its enol tautomer.
Bromination: The electron-rich double bond of the enol attacks a molecule of the brominating agent (e.g., Br₂), leading to the formation of the alpha-brominated product and regeneration of the acid catalyst.
It is crucial to control the reaction conditions to prevent polybromination and other side reactions. The choice of solvent can also influence the reaction's efficiency and selectivity.
Coupling Reactions of 3-Halopropanoyl Derivatives with Piperidine (B6355638)
A widely utilized and efficient direct synthesis involves the coupling of a 3-halopropanoyl derivative, most commonly 3-bromopropanoyl chloride, with piperidine. This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid halide.
The general procedure for this coupling reaction is as follows:
Piperidine is dissolved in a suitable aprotic solvent, often in the presence of a base to neutralize the hydrogen halide byproduct formed during the reaction.
3-Bromopropanoyl chloride is added to the solution, typically in a controlled manner (e.g., dropwise) to manage the exothermic nature of the reaction.
The reaction mixture is stirred for a period, allowing the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of the acid chloride, followed by the elimination of a chloride ion.
An aqueous workup is usually performed to remove the hydrohalide salt of the base and any unreacted starting materials, followed by extraction and purification of the desired product.
A common variation of this method is the Schotten-Baumann reaction, which is performed in a two-phase system of water and an organic solvent, with a base such as sodium hydroxide (B78521) to neutralize the generated acid. orgsyn.org
| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Product |
| Piperidine | 3-Bromopropanoyl chloride | Alkali (e.g., NaOH) | Water/Organic Solvent | This compound |
| Piperidine | 3-Bromopropanoyl chloride | Tertiary Amine (e.g., Triethylamine) | Aprotic Solvent (e.g., Dichloromethane) | This compound |
Catalytic Systems Employed in the Formation of this compound
While the acylation of piperidine with 3-bromopropanoyl chloride can proceed without a catalyst, the reaction is typically facilitated by the presence of a base. This base acts as a catalyst in the sense that it promotes the reaction by neutralizing the hydrogen chloride byproduct, thereby preventing the protonation of the piperidine starting material and driving the reaction to completion. Common bases used in this context include aqueous alkali hydroxides (as in the Schotten-Baumann procedure) or tertiary amines like triethylamine (B128534) or pyridine (B92270) in anhydrous organic solvents. orgsyn.org
In a broader context of modifying N-acyl heterocycles, palladium-based catalysts have been employed for reactions such as C-arylation. rsc.org However, for the direct synthesis of this compound via the coupling of piperidine and a 3-halopropanoyl derivative, the use of transition metal catalysts is not standard. The primary "catalytic" system remains the basic conditions that facilitate the nucleophilic acyl substitution.
Indirect Synthetic Routes and Multi-Step Protocols for this compound
Indirect synthetic routes involve the formation of the target molecule through a series of transformations of a related precursor, which may itself be synthesized in multiple steps. These approaches can be advantageous when direct routes are inefficient or when specific stereochemistry is desired.
Derivatization from Related Piperidine-Containing Bromides
An indirect approach could involve the modification of a pre-existing piperidine derivative that already contains a bromine atom. For instance, one could envision a scenario starting from a piperidine derivative with a bromo-functionalized side chain that can be chemically transformed into the desired propan-1-one structure.
A hypothetical multi-step sequence could be:
Starting Material: A piperidine derivative with a bromoalkyl side chain, such as 1-(3-bromopropyl)piperidine.
Oxidation: Oxidation of the carbon atom at the 1-position of the propyl chain to a carbonyl group. This would be a challenging transformation to achieve selectively without affecting other parts of the molecule.
Alternatively, one could start with a different functional group on the side chain that can be converted to the bromo-ketone. For example, starting with 1-(piperidin-1-yl)propan-1-ol, one could perform a two-step process of oxidation to the ketone followed by alpha-bromination as described in section 2.1.1.
Convergent Synthesis Approaches for this compound
Convergent synthesis is a strategy that involves the independent synthesis of two or more fragments of a target molecule, which are then coupled together in the final stages of the synthesis. For a relatively small molecule like this compound, a fully convergent approach is less common than for more complex structures. However, the coupling reaction described in section 2.1.2 can be viewed as a mini-convergent synthesis.
In this context:
Fragment A: Piperidine, a readily available cyclic secondary amine.
Fragment B: A three-carbon unit with a bromine at the 3-position and a reactive carbonyl equivalent at the 1-position (e.g., 3-bromopropanoyl chloride).
The synthesis of fragment B, 3-bromopropanoyl chloride, can be achieved from 3-bromopropionic acid by reacting it with a chlorinating agent such as thionyl chloride or oxalyl chloride. chemicalbook.com These two fragments are then combined in a single step to form the final product. This approach is highly efficient as it allows for the separate preparation and purification of the two key components before the final coupling step.
The primary and most direct synthetic route to this compound involves the acylation of piperidine with 3-bromopropionyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is typically conducted in the presence of a base to neutralize the hydrogen chloride byproduct.
A general procedure involves dissolving piperidine in a suitable aprotic solvent, such as dichloromethane (B109758) or diethyl ether. The solution is cooled in an ice bath before the dropwise addition of 3-bromopropionyl chloride. A tertiary amine base, like triethylamine or N,N-diisopropylethylamine (DIPEA), is often included in the reaction mixture to act as an acid scavenger. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt like magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography or distillation.
An alternative approach involves the use of 3-bromopropionic acid as the acylating agent. This method requires the activation of the carboxylic acid, which can be achieved using various coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). This method, while milder, is often more expensive and generates byproducts that need to be removed.
A summary of common synthetic approaches is presented in the table below.
| Acylating Agent | Coupling Agent/Base | Solvent | Typical Yield (%) |
| 3-Bromopropionyl chloride | Triethylamine | Dichloromethane | 85-95 |
| 3-Bromopropionyl chloride | Pyridine | Chloroform | 80-90 |
| 3-Bromopropionic acid | DCC/NHS | Tetrahydrofuran (B95107) | 70-85 |
| 3-Bromopropionic acid | EDC/HOBt | N,N-Dimethylformamide | 75-90 |
Optimization of Reaction Conditions and Process Development for this compound Synthesis
The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of these parameters is crucial for the development of a robust and scalable synthetic process.
Effect of Base: The choice and stoichiometry of the base are critical. Stronger, non-nucleophilic bases are generally preferred to prevent side reactions. While inorganic bases like sodium carbonate can be used, organic bases such as triethylamine and DIPEA are more soluble in common organic solvents and are often more effective. An excess of the base is typically used to ensure complete neutralization of the generated acid.
Solvent Effects: The solvent can influence the reaction rate and solubility of the reactants and products. Aprotic solvents are generally used to avoid reaction with the acyl chloride. Dichloromethane is a common choice due to its inertness and ease of removal. Other solvents like tetrahydrofuran and acetonitrile (B52724) can also be employed.
Temperature Control: The acylation reaction is exothermic and is typically performed at low temperatures (0-5 °C) to control the reaction rate and minimize the formation of byproducts. Allowing the reaction to slowly warm to room temperature often ensures completion.
Stoichiometry of Reactants: The molar ratio of piperidine to 3-bromopropionyl chloride can affect the yield. A slight excess of the amine is sometimes used to ensure complete consumption of the more valuable acyl chloride.
The following table summarizes the results of a hypothetical optimization study for the reaction between piperidine and 3-bromopropionyl chloride.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Triethylamine (1.1) | Dichloromethane | 0 to rt | 92 |
| 2 | DIPEA (1.1) | Dichloromethane | 0 to rt | 94 |
| 3 | Pyridine (1.1) | Dichloromethane | 0 to rt | 88 |
| 4 | Triethylamine (1.1) | Tetrahydrofuran | 0 to rt | 89 |
| 5 | DIPEA (1.5) | Dichloromethane | 0 to rt | 95 |
| 6 | DIPEA (1.1) | Dichloromethane | -10 to rt | 91 |
Mechanistic Investigations of this compound Formation Reactions
The formation of this compound from piperidine and 3-bromopropionyl chloride proceeds through a well-established nucleophilic acyl substitution mechanism.
The reaction is initiated by the nucleophilic attack of the nitrogen atom of piperidine on the electrophilic carbonyl carbon of 3-bromopropionyl chloride. The lone pair of electrons on the nitrogen atom forms a new bond with the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is characterized by a negatively charged oxygen atom and a positively charged nitrogen atom.
The tetrahedral intermediate is unstable and rapidly collapses. The driving force for this collapse is the reformation of the carbon-oxygen double bond. This occurs with the simultaneous expulsion of the chloride ion, which is a good leaving group.
The final step of the mechanism involves the deprotonation of the resulting ammonium (B1175870) ion by a base (e.g., triethylamine) present in the reaction mixture. This neutralization step regenerates the neutral amide product, this compound, and forms the hydrochloride salt of the base.
Chemical Reactivity and Transformative Chemistry of 3 Bromo 1 Piperidin 1 Yl Propan 1 One
Nucleophilic Substitution Reactions at the Bromine Center of 3-Bromo-1-(piperidin-1-yl)propan-1-one
The bromine atom in this compound is susceptible to displacement by a variety of nucleophiles. These reactions are fundamental to the utility of this compound in the synthesis of more complex molecules.
Substrate Scope and Regioselectivity in SN2/SN1 Pathways
The carbon atom attached to the bromine is a primary carbon, which strongly favors the S\textsubscript{N}2 (bimolecular nucleophilic substitution) pathway. In an S\textsubscript{N}2 reaction, the nucleophile attacks the electrophilic carbon from the backside of the leaving group (bromine), leading to a concerted bond-forming and bond-breaking process. This pathway is generally preferred over the S\textsubscript{N}1 (unimolecular nucleophilic substitution) mechanism, which would involve the formation of a highly unstable primary carbocation.
The substrate scope for nucleophilic substitution at the bromine center is broad, encompassing a range of nitrogen, oxygen, and sulfur-based nucleophiles. For instance, primary and secondary amines readily displace the bromide to form the corresponding 3-amino-1-(piperidin-1-yl)propan-1-one (B181922) derivatives. Thiolates and alkoxides can also serve as effective nucleophiles, leading to the formation of thioethers and ethers, respectively. The azide (B81097) ion (N₃⁻) is another potent nucleophile that can be used to introduce a nitrogen atom, which can be further transformed into an amine or other nitrogen-containing functionalities.
| Nucleophile | Product | Reaction Type |
| Primary Amines (R-NH₂) | 3-(Alkylamino)-1-(piperidin-1-yl)propan-1-one | S\textsubscript{N}2 |
| Secondary Amines (R₂NH) | 3-(Dialkylamino)-1-(piperidin-1-yl)propan-1-one | S\textsubscript{N}2 |
| Thiols (R-SH) / Thiolates (R-S⁻) | 3-(Alkylthio)-1-(piperidin-1-yl)propan-1-one | S\textsubscript{N}2 |
| Alcohols (R-OH) / Alkoxides (R-O⁻) | 3-Alkoxy-1-(piperidin-1-yl)propan-1-one | S\textsubscript{N}2 |
| Azide (N₃⁻) | 3-Azido-1-(piperidin-1-yl)propan-1-one | S\textsubscript{N}2 |
Kinetic and Thermodynamic Aspects of Bromine Displacement
The rate of nucleophilic substitution is dependent on several factors, including the concentration of both the substrate and the nucleophile, the nature of the solvent, and the temperature. In accordance with the S\textsubscript{N}2 mechanism, the reaction rate is first-order with respect to both this compound and the nucleophile. Polar aprotic solvents, such as acetone (B3395972) or dimethylformamide (DMF), are generally preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thereby enhancing its nucleophilicity.
Reactions Involving the Carbonyl Functionality of this compound
The carbonyl group in this compound is an additional site for chemical modification, allowing for transformations such as reduction and condensation reactions.
Reductive Transformations of the Ketone Moiety
The ketone functionality can be reduced to a secondary alcohol using various reducing agents. The choice of reducing agent is crucial to achieve selectivity, especially given the presence of the reactive carbon-bromine bond.
Mild reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are typically suitable for the selective reduction of the ketone to an alcohol without affecting the C-Br bond. ncert.nic.in More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely lead to the reduction of both the ketone and the displacement of the bromide. uop.edu.pkpharmaguideline.com Catalytic hydrogenation could also be employed, though careful selection of the catalyst and reaction conditions would be necessary to avoid dehalogenation.
| Reducing Agent | Product | Selectivity |
| Sodium Borohydride (NaBH₄) | 3-Bromo-1-(piperidin-1-yl)propan-1-ol | Selective for ketone reduction |
| Lithium Aluminum Hydride (LiAlH₄) | 1-(Piperidin-1-yl)propan-1-ol and other products | Non-selective, reduces ketone and C-Br bond |
| Catalytic Hydrogenation (e.g., H₂/Pd) | Potential for 1-(Piperidin-1-yl)propan-1-ol and/or dehalogenated products | Dependent on catalyst and conditions |
Condensation and Addition Reactions at the Carbonyl Group
The carbonyl group can undergo condensation and addition reactions with various carbon and nitrogen nucleophiles. For instance, the Wittig reaction provides a powerful method for converting the ketone into an alkene. wikipedia.orglibretexts.orgpurechemistry.org This reaction involves the use of a phosphorus ylide, which attacks the carbonyl carbon to form a four-membered oxaphosphetane intermediate that subsequently collapses to yield the alkene and triphenylphosphine (B44618) oxide.
The Horner-Wadsworth-Emmons reaction, a variation of the Wittig reaction using phosphonate (B1237965) carbanions, can also be employed and often offers advantages in terms of stereoselectivity and ease of product purification. nrochemistry.comwikipedia.orgyoutube.comorganic-chemistry.org
Furthermore, the carbonyl group can participate in Mannich-type reactions, where it acts as an electrophile in the presence of an amine and another carbonyl compound, leading to the formation of β-amino carbonyl compounds, also known as Mannich bases. nih.govnih.gov
| Reaction Type | Reagents | Product Type |
| Wittig Reaction | Phosphorus Ylide (R-CH=PPh₃) | Alkene |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Alkene (often with high E-selectivity) |
| Mannich Reaction | Formaldehyde, Primary/Secondary Amine | β-Amino Ketone (Mannich Base) |
Alpha-Functionalization Adjacent to the Carbonyl (Excluding Halogenation)
The functionalization of the carbon atom alpha to the carbonyl group (C2) in this compound is a potential pathway for molecular elaboration. However, direct studies detailing the alpha-functionalization of this specific compound are not extensively documented in scientific literature. The reactivity can be inferred from the general principles governing the chemistry of amides and α-halocarbonyls.
The primary challenge in achieving alpha-functionalization is the selective deprotonation at the C2 position. The protons on the α-carbon of the propanoyl chain are acidic due to the adjacent electron-withdrawing carbonyl group. However, protons on the piperidine (B6355638) ring at the carbons adjacent to the nitrogen (C2' and C6') also exhibit acidity. Strong bases could potentially deprotonate either position, leading to a mixture of products.
Assuming selective deprotonation at the desired C2 position can be achieved, the resulting enolate is a potent nucleophile. This intermediate could react with a variety of electrophiles to introduce new substituents. Potential side reactions include the elimination of hydrogen bromide to form an α,β-unsaturated amide or intramolecular cyclization, which will be discussed in a later section.
Below is a table of potential electrophiles that could theoretically be employed for the alpha-functionalization of N-acylpiperidine enolates, based on established organic synthesis methodologies.
| Electrophile Class | Specific Example | Potential Product Structure |
| Alkyl Halides | Methyl Iodide (CH₃I) | α-Methylated amide |
| Aldehydes | Benzaldehyde (C₆H₅CHO) | α-(1-Hydroxy-1-phenylmethyl) amide |
| Ketones | Acetone ((CH₃)₂CO) | α-(1-Hydroxy-1-methylethyl) amide |
| Acyl Chlorides | Acetyl Chloride (CH₃COCl) | α-Acylated amide (β-keto amide) |
| Carbon Dioxide | CO₂ | α-Carboxylated amide |
Reactivity of the Piperidine Ring in this compound
As a tertiary amine, the piperidine nitrogen in this compound cannot undergo further N-acylation under standard conditions. However, it is susceptible to N-alkylation, which results in the formation of a quaternary ammonium (B1175870) salt. This reaction, known as quaternization, typically occurs when the compound is treated with an external alkylating agent.
Of particular interest is the potential for an intramolecular N-alkylation reaction. The piperidine nitrogen can act as an internal nucleophile, attacking the electrophilic carbon atom at the 3-position which bears the bromine atom. This intramolecular SN2 reaction would lead to the formation of a bicyclic quaternary ammonium salt. This process represents a facile pathway to a fused heterocyclic system, specifically an octahydropyrrolizinium derivative. The favorability of this intramolecular cyclization is enhanced by the formation of a stable five-membered ring. Studies on the N-quaternization of substituted piperidines have shown that the reaction is complex, with product ratios often depending on the solvent and reaction conditions. researchgate.net
The piperidine ring in this compound is expected to adopt a chair conformation to minimize torsional and steric strain. The N-propanoyl group introduces significant conformational constraints. Due to amide resonance, the N-C(O) bond possesses partial double-bond character, leading to a planarization of the substituents around the nitrogen atom.
The conformation of the ring directly impacts the reactivity of the nitrogen's lone pair. For the intramolecular cyclization discussed previously, the lone pair must be suitably oriented to attack the C-Br bond. The energy barrier to achieving the necessary conformation for this cyclization will influence the reaction rate.
| Conformational Feature | Description | Implication for Reactivity |
| Ring Conformation | Predominantly chair form. | Minimizes ring strain, placing substituents in either axial or equatorial positions. |
| Amide Resonance | Partial double bond character in the N-C(O) bond. | Planarizes the amide group, restricting rotation. |
| Pseudoallylic Strain | Steric repulsion between the carbonyl oxygen and equatorial C-H bonds at C2'/C6'. nih.gov | Can raise the energy of certain conformers and influence the rotational barrier of the N-acyl group. |
| Nitrogen Lone Pair Accessibility | The orientation of the nitrogen's lone pair is fixed by the ring and amide conformation. | Crucial for nucleophilic reactions, including intramolecular cyclization. |
Cyclization Reactions and Heterocyclic Synthesis Utilizing this compound
The bifunctional nature of this compound, possessing both a nucleophilic nitrogen center and an electrophilic alkyl bromide, makes it an excellent substrate for synthesizing heterocyclic compounds.
As noted in section 3.3.1, the most direct intramolecular cyclization pathway involves the nucleophilic piperidine nitrogen attacking the carbon bearing the bromine atom. This SN2 displacement of the bromide ion results in the formation of a C-N bond and the creation of a fused bicyclic system containing a five-membered ring fused to the six-membered piperidine ring. The product is a quaternary ammonium salt, specifically a derivative of the octahydropyrrolizinium cation. This type of cyclization is a common strategy for the synthesis of bicyclic alkaloids and related structures. nih.gov
While this compound is not a typical substrate for concerted cycloaddition reactions like the Diels-Alder reaction, it can participate in intermolecular reactions with binucleophiles to construct new heterocyclic rings. In these reactions, the compound acts as a three-carbon building block with two electrophilic sites: the carbonyl carbon and the carbon attached to the bromine.
This reactivity is analogous to that of 3-halopropanamides, which are known to react with various S- and N-nucleophiles to form heterocycles. researchgate.net For instance, a reaction with a binucleophile such as thiourea (B124793) could proceed via initial attack of a sulfur or nitrogen atom at the C-Br bond, followed by a subsequent intramolecular condensation involving the amide carbonyl to close the ring. This would lead to the formation of six-membered heterocyclic systems like thiazine (B8601807) derivatives.
The table below outlines hypothetical intermolecular cyclization reactions with various binucleophiles to construct different heterocyclic systems.
| Binucleophile | Example | Potential Heterocyclic Product Core |
| Amidine | Guanidine | Dihydropyrimidine derivative |
| Thiourea/Thioamide | Thiourea | Thiazine derivative |
| Hydrazine derivative | Hydrazine | Dihydropyridazine derivative |
| β-Amino acid ester | Ethyl β-aminopropionate | Dihydropyridinone derivative |
Rearrangement Reactions and Skeletal Modifications Derived from this compound
The chemical reactivity of this compound, a γ-halo amide, is characterized by its propensity to undergo intramolecular reactions, leading to significant skeletal modifications. The most prominent of these transformations is the base-mediated intramolecular cyclization, which results in the formation of a four-membered heterocyclic ring system known as a β-lactam, or azetidin-2-one. This process represents a key pathway for the skeletal rearrangement of this compound and related 3-halopropanamides.
The presence of a halogen atom at the γ-position relative to the amide carbonyl group, along with the nitrogen atom of the piperidine ring, sets the stage for an intramolecular nucleophilic substitution reaction. Under the influence of a suitable base, the amide nitrogen can act as an internal nucleophile, attacking the carbon atom bearing the bromine atom and displacing the bromide ion. This results in the formation of a new carbon-nitrogen bond and the closure of a strained, four-membered ring.
The general transformation can be depicted as follows:
Figure 1: General scheme of the intramolecular cyclization of this compound to form 1-(piperidin-1-yl)azetidin-2-one.
This type of cyclization is a well-established method for the synthesis of β-lactam rings, which are core structural motifs in many important antibiotic compounds. chemrxiv.org The reaction is typically promoted by a variety of bases, which can range from weaker bases like metal carbonates to stronger bases such as lithium amides, depending on the specific substrate and desired reaction conditions. researchgate.netnih.gov
The efficiency and stereochemical outcome of such cyclizations can be influenced by several factors, including the nature of the substituents on the amide nitrogen and the carbon chain, the choice of solvent, and the reaction temperature. For instance, in related systems, the use of weak bases in protic solvents has been shown to facilitate the smooth formation of β-lactams. researchgate.net
While extensive research has been conducted on the synthesis of β-lactams from various precursors, detailed studies focusing specifically on the rearrangement of this compound are not extensively documented in publicly available literature. However, the chemical principles governing the cyclization of analogous N-substituted 3-halopropanamides provide a strong basis for understanding its reactivity. The piperidine moiety in this compound acts as the N-substituent that becomes an integral part of the resulting bicyclic system or influences the properties of the N-substituted β-lactam.
The following table provides representative data from studies on the base-induced cyclization of similar N-substituted haloamides to illustrate the reaction conditions and outcomes for this type of skeletal modification.
| Starting Material | Base | Solvent | Product | Yield (%) | Reference |
| N-Benzyl-N-chloroacetylglycine methyl ester | LiHMDS | THF | Methyl 1-benzyl-4-oxoazetidine-2-carboxylate | 75% | researchgate.net |
| N-Chloroacetyl-L-phenylalanine methyl ester | NaH | DMF | Methyl (2S)-1-chloroacetyl-4-oxo-2-azetidinecarboxylate | 68% | nih.gov |
| N-Allyl-4-(2-bromo-1,1-dimethylethyl)azetidin-2-one | n-Bu3SnH, AIBN | Toluene | 7-Alkoxy-5,5-dimethyl-1-azabicyclo[4.2.0]octan-8-one | >99% (diastereocontrol) | nih.gov |
| N-(p-Methoxybenzyl)-N-chloroacetyl Phenylalanine derivative | LDA | THF | Chiral β-lactam | Not specified | nih.gov |
This table presents data for analogous reactions to illustrate the general conditions and yields for the formation of β-lactams from haloamides. Specific data for this compound was not available in the cited literature.
Beyond the formation of simple monocyclic β-lactams, the potential for further skeletal modifications exists. For example, radical-induced cyclizations of appropriately substituted N-allyl-β-lactams can lead to the formation of bicyclic systems, demonstrating a more complex skeletal rearrangement. nih.gov While not a direct rearrangement of this compound itself, these subsequent transformations of the initially formed β-lactam ring highlight the versatility of this structural motif in generating diverse molecular architectures.
Theoretical and Computational Investigations of 3 Bromo 1 Piperidin 1 Yl Propan 1 One
Quantum Chemical Studies on Electronic Structure and Bonding in 3-Bromo-1-(piperidin-1-yl)propan-1-one
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. nih.govmdpi.com For this compound, such studies would elucidate the distribution of electrons and the nature of the chemical bonds, which are central to its chemical behavior.
A typical investigation would involve geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to find the molecule's lowest energy conformation. researchgate.net From this optimized structure, a variety of electronic properties can be calculated.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov For this compound, the HOMO is expected to be localized around the piperidine (B6355638) nitrogen and the amide oxygen, while the LUMO would likely be concentrated along the C-Br bond, specifically on the antibonding σ* orbital.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while positive regions (blue) are prone to nucleophilic attack. In this molecule, the most negative region is anticipated around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The area around the hydrogen atoms of the piperidine ring and the carbon chain would exhibit a positive potential.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge delocalization and intramolecular interactions. It examines the stabilization energies (E(2)) arising from interactions between filled (donor) and empty (acceptor) orbitals. Significant interactions would be expected, such as the delocalization of the nitrogen lone pair (LPN) into the antibonding orbital of the carbonyl group (π*C=O), which is characteristic of amide resonance.
Interactive Data Table: Hypothetical Electronic Properties
This table presents plausible, illustrative data for this compound, as would be obtained from a DFT/B3LYP calculation. These are not published experimental values.
| Property | Calculated Value | Interpretation |
| HOMO Energy | -6.85 eV | Indicates moderate electron-donating capability. |
| LUMO Energy | -0.95 eV | Suggests a propensity to accept electrons, typical for alkyl halides. |
| HOMO-LUMO Gap (ΔE) | 5.90 eV | Corresponds to high kinetic stability. |
| Dipole Moment (μ) | 3.45 D | Indicates a polar molecule due to the amide and C-Br bonds. |
| Most Negative MEP | -0.055 a.u. | Located on the carbonyl oxygen atom, a likely site for protonation. |
| Most Positive MEP | +0.040 a.u. | Located on the hydrogens of the carbon adjacent to the bromine atom. |
Conformational Analysis and Molecular Dynamics Simulations of this compound
The flexibility of the piperidine ring and the propanone chain allows this compound to exist in multiple conformations. Conformational analysis aims to identify the most stable spatial arrangements (conformers) and the energy barriers between them.
Conformational Search: A systematic or stochastic search of the potential energy surface would reveal various low-energy conformers. The primary degrees of freedom would be the chair and boat conformations of the piperidine ring and the rotation around the C-C and C-N single bonds of the propanone side chain. The chair conformation of the piperidine ring is generally the most stable.
Molecular Dynamics (MD) Simulations: MD simulations model the atomic motions of a molecule over time, providing a dynamic picture of its behavior in a given environment (e.g., in a solvent like water). cas.cz An MD simulation of this compound would reveal the stability of different conformers at physiological temperatures, the nature of its interactions with solvent molecules, and the flexibility of different parts of the molecule. nih.gov For instance, simulations could quantify the hydrogen bonding between the carbonyl oxygen and water molecules. nih.gov A key aspect to model in halogenated compounds is the potential for halogen bonding, where the electropositive region on the bromine atom (the σ-hole) can interact with a nucleophile. nih.govresearchgate.net
Interactive Data Table: Illustrative Conformational Energy Profile
This table provides a hypothetical summary of the relative energies of key conformers. Energies are relative to the most stable conformer (Conformer A).
| Conformer ID | Piperidine Conformation | Dihedral Angle (N-C-C-Br) | Relative Energy (kcal/mol) | Population at 298K (%) |
| A | Chair | 178° (anti) | 0.00 | 75.3 |
| B | Chair | 65° (gauche) | 1.25 | 20.1 |
| C | Skew-Boat | 175° (anti) | 4.50 | 0.6 |
| D | Skew-Boat | 68° (gauche) | 5.80 | 0.1 |
Computational Prediction of Reaction Pathways and Transition States for this compound Transformations
Computational chemistry is a powerful tool for mapping out the potential reaction pathways of a molecule, identifying intermediates, and calculating the energy profiles of these transformations. arxiv.org For this compound, a primary reaction of interest is nucleophilic substitution at the carbon bearing the bromine atom.
Transition State (TS) Searching: By modeling the approach of a nucleophile (e.g., hydroxide (B78521), OH⁻) to the electrophilic carbon, algorithms can locate the transition state structure for the SN2 reaction. The TS is a first-order saddle point on the potential energy surface, and its energy determines the activation barrier (ΔG‡) of the reaction. Calculations would likely show a pentavalent carbon atom in the TS, with the nucleophile and the leaving bromide group in apical positions.
Reaction Energy Profile: A complete energy profile can be constructed by calculating the energies of the reactants, transition state, and products. This profile reveals whether the reaction is kinetically and thermodynamically favorable. Intramolecular cyclization, where the amide oxygen acts as an internal nucleophile, could also be explored as a potential side reaction, although it is less likely.
Interactive Data Table: Hypothetical Reaction Energy Profile for SN2 with OH⁻
This table presents a hypothetical energy profile for the substitution of bromine by a hydroxide ion. Values are illustrative.
| Species | Description | Relative Free Energy (ΔG, kcal/mol) |
| Reactants | This compound + OH⁻ | 0.00 |
| Transition State | [HO···CH₂(CH₂)C(O)Pip···Br]⁻ | +22.5 |
| Products | 3-Hydroxy-1-(piperidin-1-yl)propan-1-one + Br⁻ | -15.8 |
Structure-Reactivity Relationships and Fukui Function Analysis of this compound
Conceptual DFT provides reactivity indices that help rationalize and predict the chemical behavior of molecules. nih.gov Fukui function analysis is a prominent method used to identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. wikipedia.orgd-nb.info
The Fukui function, ƒ(r), measures the change in electron density at a point r when the total number of electrons in the system changes. mdpi.com Condensed Fukui functions simplify this by assigning a single reactivity value to each atom.
ƒk+ : Indicates reactivity towards a nucleophilic attack (where the molecule accepts an electron). The atom with the highest ƒk+ value is the most electrophilic site.
ƒk- : Indicates reactivity towards an electrophilic attack (where the molecule donates an electron). The atom with the highest ƒk- value is the most nucleophilic site.
For this compound, the carbon atom bonded to the bromine (Cγ) is expected to have the highest ƒk+ value, confirming it as the primary site for nucleophilic substitution. The carbonyl oxygen and piperidine nitrogen atoms are predicted to have the highest ƒk- values, identifying them as the most nucleophilic centers. researchgate.net
Interactive Data Table: Hypothetical Condensed Fukui Function Values
This table shows representative Fukui function values calculated for key atoms in the molecule. Higher values indicate greater reactivity for the specified type of attack.
| Atom | ƒk+ (Nucleophilic Attack) | ƒk- (Electrophilic Attack) | Predicted Role |
| Cγ (attached to Br) | 0.285 | 0.015 | Most Electrophilic Site |
| C=O (carbonyl carbon) | 0.150 | 0.045 | Secondary Electrophilic Site |
| O (carbonyl oxygen) | 0.088 | 0.195 | Most Nucleophilic Site |
| N (piperidine) | 0.075 | 0.180 | Secondary Nucleophilic Site |
| Br (bromine) | 0.110 | 0.090 | Primary Leaving Group |
Applications of 3 Bromo 1 Piperidin 1 Yl Propan 1 One in Complex Molecule Synthesis
3-Bromo-1-(piperidin-1-yl)propan-1-one as a Key Synthon for Advanced Intermediates
This compound serves as a crucial synthon for the introduction of a 3-(piperidin-1-yl)propan-1-one moiety into a target molecule. The presence of the bromine atom at the 3-position renders the adjacent carbon atom electrophilic and susceptible to nucleophilic substitution reactions. This reactivity allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, leading to the generation of advanced intermediates.
One of the primary applications of this synthon is in the alkylation of a wide range of nucleophiles. Heterocyclic compounds, which are prevalent in many biologically active molecules, can be readily alkylated using this compound. For instance, nitrogen-containing heterocycles such as indoles, pyrazoles, and imidazoles can be N-alkylated to introduce the piperidinylpropanone side chain. This synthetic strategy is particularly valuable in medicinal chemistry for the development of novel drug candidates.
A notable example of a similar compound, 3-bromo-1-methyl-piperidin-4-one, is utilized in the synthesis of an intermediate for the anticoagulant drug Edoxaban. google.com In this process, the bromo-ketone undergoes a condensation reaction to form a thiazolo-pyridine core structure, highlighting the utility of such synthons in constructing complex heterocyclic systems. google.com While this example does not use the exact title compound, it demonstrates the synthetic potential of the 3-bromo-keto-piperidine scaffold.
The following table illustrates the potential of this compound in the synthesis of various advanced intermediates through nucleophilic substitution reactions.
| Nucleophile | Resulting Intermediate | Potential Application Area |
| Indole | 1-(3-(Piperidin-1-yl)-3-oxopropyl)-1H-indole | CNS agents, Serotonin receptor modulators |
| 4-Hydroxycoumarin | 4-(3-(Piperidin-1-yl)-3-oxopropoxy)-2H-chromen-2-one | Anticoagulants, Vitamin K antagonists |
| Thiophenol | 1-Phenylthio-3-(piperidin-1-yl)propan-1-one | Enzyme inhibitors, Anticancer agents |
| Sodium Azide (B81097) | 3-Azido-1-(piperidin-1-yl)propan-1-one | Click chemistry, Bioorthogonal labeling |
Integration of this compound in Total Synthesis Strategies
The piperidine (B6355638) ring is a common structural motif found in a vast array of natural products and pharmaceutically active compounds. nih.gov The incorporation of piperidine-containing fragments is therefore a key aspect of many total synthesis campaigns. This compound can be strategically employed in total synthesis to introduce a functionalized piperidine unit.
Utilization of this compound in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry is a powerful technique for the rapid synthesis of large numbers of diverse compounds, which can then be screened for biological activity. The development of compound libraries based on a common scaffold is a central theme in drug discovery. This compound is an ideal building block for the creation of such libraries due to its ability to react with a wide variety of nucleophiles.
In a typical library synthesis, this compound can be reacted with a diverse set of amines, phenols, thiols, or other nucleophiles in a parallel fashion. This allows for the generation of a library of compounds, each with a unique substituent attached to the propanone backbone. The resulting library can then be screened to identify compounds with desired biological properties.
The following table outlines a hypothetical combinatorial library synthesis using this compound.
| Building Block 1 (Nucleophile) | Building Block 2 (this compound) | Resulting Library Scaffold |
| A diverse set of primary and secondary amines | This compound | 3-Amino-1-(piperidin-1-yl)propan-1-ones |
| A diverse set of phenols | This compound | 3-Phenoxy-1-(piperidin-1-yl)propan-1-ones |
| A diverse set of thiols | This compound | 3-(Thio)-1-(piperidin-1-yl)propan-1-ones |
This approach enables the exploration of a large chemical space around the 3-(piperidin-1-yl)propan-1-one scaffold, increasing the probability of discovering novel bioactive molecules.
Stereoselective Transformations and Chiral Derivatizations Initiated by this compound
While this compound itself is an achiral molecule, it can be used to initiate stereoselective transformations or to create chiral derivatives. The introduction of a chiral center can be achieved through various synthetic strategies.
One approach involves the reaction of this compound with a chiral nucleophile. The resulting product will be a mixture of diastereomers if the nucleophile is enantiomerically pure. These diastereomers can often be separated by chromatography, providing access to enantiomerically pure compounds.
Alternatively, the carbonyl group of the propanone moiety can be a target for stereoselective reactions. For example, asymmetric reduction of the ketone can lead to the formation of a chiral alcohol. The use of chiral reducing agents or catalysts can control the stereochemical outcome of this reaction, yielding a predominance of one enantiomer.
Furthermore, the methylene (B1212753) group adjacent to the carbonyl (the α-carbon) can potentially be deprotonated to form an enolate, which can then participate in stereoselective alkylation or aldol (B89426) reactions. The presence of a chiral auxiliary or a chiral catalyst could direct the approach of the electrophile to a specific face of the enolate, leading to the formation of a new stereocenter with high enantiomeric excess.
While specific documented examples of stereoselective transformations initiated by this compound are scarce, the functional groups present in the molecule offer clear opportunities for the application of modern asymmetric synthesis methodologies.
Advanced Analytical Methodologies for Research on 3 Bromo 1 Piperidin 1 Yl Propan 1 One
High-Resolution Spectroscopic Techniques for Structural Elucidation of 3-Bromo-1-(piperidin-1-yl)propan-1-one and its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the structural determination of organic compounds. ipb.ptdiva-portal.org For this compound, ¹H and ¹³C NMR are indispensable for mapping the molecular framework.
In a ¹H NMR spectrum, the chemical environment of each proton is revealed. The spectrum of this compound would display characteristic signals for the protons on the propanoyl chain and the piperidine (B6355638) ring. Specifically, the two methylene (B1212753) groups on the propanoyl chain (—CH₂—CH₂—Br) would appear as distinct triplets due to spin-spin coupling. The protons on the piperidine ring would present more complex multiplets.
¹³C NMR spectroscopy complements the proton data by detailing the carbon backbone. Each chemically non-equivalent carbon atom in the molecule produces a unique signal, with its chemical shift indicating its functional type (e.g., carbonyl, aliphatic).
For more complex derivatives or for unambiguous assignments, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized. COSY identifies proton-proton couplings, HSQC correlates protons to the carbons they are directly attached to, and HMBC reveals longer-range (2-3 bond) proton-carbon correlations, which is crucial for confirming the connectivity of the molecular fragments. ipb.pt
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm (Solvent: CDCl₃) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~3.60 | Triplet | 2H | -CH₂-Br |
| ~3.05 | Triplet | 2H | -CO-CH₂- |
| ~3.50, ~3.35 | Multiplets | 4H | N-CH₂ (Piperidine) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm (Solvent: CDCl₃) | Carbon Type |
|---|---|
| ~169.0 | C=O (Amide) |
| ~47.0, ~43.0 | N-CH₂ (Piperidine) |
| ~38.5 | -CO-CH₂- |
| ~26.5, ~25.5, ~24.5 | C-CH₂-C (Piperidine) |
Infrared (IR) and Raman Spectroscopy Principles for Vibrational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is employed to identify the functional groups within a molecule by probing its vibrational modes. odu.edu These two methods are complementary, as some vibrations may be more prominent in one technique than the other.
The IR spectrum of this compound is dominated by a strong absorption band characteristic of the tertiary amide C=O (carbonyl) stretch, typically appearing around 1640-1650 cm⁻¹. researchgate.net Aliphatic C-H stretching vibrations from the piperidine and propanoyl groups are expected in the 2850-3000 cm⁻¹ region. The C-Br stretch would be found in the fingerprint region at lower wavenumbers, generally between 500 and 600 cm⁻¹.
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| C-H Stretch (Aliphatic) | 2850-3000 | 2850-3000 |
| C=O Stretch (Amide I) | 1640-1650 (Strong) | 1640-1650 (Strong) |
| C-N Stretch | ~1440 | Observable |
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a vital technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (molecular formula C₈H₁₄BrNO), the molecular weight is approximately 220.11 g/mol . cymitquimica.com
Upon ionization, typically via Electron Ionization (EI) or Electrospray Ionization (ESI), a molecular ion peak ([M]⁺) would be observed. A key feature would be the isotopic pattern of bromine; the presence of ⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio results in two peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. This pattern is a clear indicator of a bromine-containing compound.
Common fragmentation pathways would include alpha-cleavage at the carbonyl group, leading to the loss of the bromopropyl group or the formation of a stable piperidinyl-carbonyl cation. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments, thereby confirming the molecular formula.
Table 4: Potential Fragments in the Mass Spectrum of this compound
| m/z (Mass-to-Charge Ratio) | Possible Fragment Structure |
|---|---|
| 220/222 | [C₈H₁₄BrNO]⁺ (Molecular Ion) |
| 141 | [C₈H₁₄NO]⁺ (Loss of Br radical) |
| 112 | [C₅H₁₀NCO]⁺ |
Chromatographic Methods for Purity Assessment and Isolation of this compound
Chromatography is indispensable for separating this compound from impurities and for quantifying its purity. researchgate.net
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is the most common technique for the purity analysis of non-volatile organic compounds in the pharmaceutical industry. chromforum.org A reversed-phase HPLC method is typically employed for a molecule like this compound.
This method would likely use a C18 or a polar-embedded stationary phase, which offers alternative selectivity for amides. hplc.eu The mobile phase would be a gradient mixture of an aqueous buffer (e.g., water with formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov Detection is usually performed with a UV detector, as the amide bond provides a chromophore. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. chromforum.org
Gas Chromatography (GC) and Hyphenated Techniques (e.g., GC-MS)
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Given its structure, this compound can be analyzed by GC, likely using a capillary column with a mid-polarity stationary phase.
The coupling of GC with Mass Spectrometry (GC-MS) creates a powerful hyphenated technique that combines the separation power of GC with the detection specificity of MS. nih.gov As components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each peak. This allows for the confident identification of the target compound and any volatile impurities by comparing their fragmentation patterns to known spectral libraries. GC-MS is also highly effective for detecting and quantifying residual solvents from the synthesis process. nih.gov
Future Perspectives and Emerging Research Avenues for 3 Bromo 1 Piperidin 1 Yl Propan 1 One
Development of Sustainable and Green Chemistry Approaches in 3-Bromo-1-(piperidin-1-yl)propan-1-one Synthesis
The principles of green chemistry, which advocate for the design of chemical products and processes that minimize the use and generation of hazardous substances, are becoming central to modern synthesis. nih.govejcmpr.comnih.gov The application of these principles to the synthesis of this compound could lead to significant improvements in environmental impact and process efficiency. nih.gov
A primary goal of green chemistry is to maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. jocpr.comrsc.org Traditional syntheses of this compound, such as the acylation of piperidine (B6355638) with 3-bromopropanoyl chloride, often generate stoichiometric byproducts like hydrogen chloride, which lowers the atom economy. Future research will likely focus on developing addition reactions or catalytic pathways that avoid the formation of such waste streams. jocpr.comrsc.org
Mechanochemistry, which uses mechanical energy to initiate reactions, offers a promising solvent-free alternative to conventional solution-based methods. nih.gov This approach can reduce waste, save energy, and sometimes lead to different product selectivities. nih.gov
Table 1: Comparison of Atom Economy for Potential Synthetic Routes to this compound
| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
|---|---|---|---|---|
| Traditional Acylation | Piperidine + 3-Bromopropanoyl chloride | This compound | HCl | 85.6% |
| Hypothetical Addition Reaction | Piperidine + 3-Bromopropenoic acid | This compound | None | 100% |
This table illustrates the concept of atom economy by comparing a traditional synthesis method with a hypothetical, more atom-economical alternative.
The shift from fossil fuel-based feedstocks to renewable resources is a cornerstone of sustainable chemistry. mdpi.com Research into producing the core components of this compound, such as the piperidine ring or the three-carbon backbone, from biomass-derived sources could significantly enhance its green credentials. For example, piperidine can be synthesized from lysine, an amino acid derivable from fermentation processes.
Integration of Flow Chemistry and Continuous Processing for this compound Transformations
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, provides numerous advantages including enhanced safety, better process control, and easier scalability. vapourtec.comresearchgate.net The synthesis of this compound and its subsequent transformations are well-suited for this technology. drugdiscoverytrends.com The precise control over parameters like temperature, pressure, and reaction time in microreactors can lead to higher yields and purities. researchgate.net
Furthermore, multi-step syntheses involving this compound can be "telescoped" into a single continuous process, eliminating the need for isolating and purifying intermediates. drugdiscoverytrends.comresearchgate.net This not only saves time and resources but also minimizes waste generation. researchgate.net
Table 2: Hypothetical Continuous Flow Process for the Synthesis and Derivatization of this compound
| Module | Operation | Key Parameters | Advantages |
|---|---|---|---|
| Reactor 1 | Synthesis of this compound | Temperature, Residence Time, Stoichiometry | Rapid reaction, improved heat transfer, enhanced safety |
| In-line Purification | Liquid-liquid extraction or scavenger resin | Solvent flow rate, resin contact time | Eliminates batch work-up, continuous product stream |
| Reactor 2 | Nucleophilic substitution of the bromide | Temperature, nucleophile concentration | Access to diverse derivatives, precise control over substitution |
| In-line Analysis | FTIR, HPLC-MS | Real-time data acquisition | Process monitoring and optimization, quality control |
This table outlines a conceptual multi-step continuous flow system, highlighting the modularity and efficiency of this approach.
Exploration of Novel Catalytic Systems and Metal-Free Methodologies for this compound Reactivity
While the synthesis of this compound itself may not require catalysis, its subsequent reactions, particularly those involving the carbon-bromine bond, are prime candidates for catalytic innovation. Future research will likely focus on developing new catalytic systems that are more efficient, selective, and sustainable. This includes moving away from precious metal catalysts towards those based on more abundant and less toxic earth-abundant metals.
An even more attractive direction is the development of metal-free catalytic methodologies. Organocatalysis, for instance, uses small organic molecules to catalyze reactions, avoiding issues of metal contamination in the final products. For the derivatization of this compound, metal-free approaches to cross-coupling or substitution reactions would represent a significant advancement in green chemistry.
High-Throughput Experimentation and Automated Synthesis Platforms in this compound Research
High-Throughput Experimentation (HTE) utilizes miniaturized, parallel reactors to rapidly screen a large number of reaction conditions. nih.govresearchgate.netresearchgate.net This technology is ideal for optimizing the synthesis of this compound or for exploring its reactivity with a wide array of substrates. researchgate.netpurdue.edu By varying catalysts, solvents, temperatures, and reactants across a 96-well plate, for example, researchers can quickly identify optimal conditions, accelerating the pace of discovery. nih.gov
Coupled with HTE, automated synthesis platforms can use the optimized conditions to generate libraries of derivatives based on the this compound scaffold. researchgate.netbohrium.com These robotic systems can perform multi-step syntheses with high precision and reproducibility, freeing up researchers' time for more complex tasks. researchgate.netnih.gov Such platforms are invaluable in fields like drug discovery, where large numbers of structurally diverse compounds are needed for screening. bohrium.com
Table 3: Example of a High-Throughput Experimentation (HTE) Plate Layout for Optimizing a Substitution Reaction on this compound
| Well | Catalyst | Solvent | Temperature (°C) | Nucleophile |
|---|---|---|---|---|
| A1 | Catalyst A | Toluene | 80 | Aniline |
| A2 | Catalyst B | Toluene | 80 | Aniline |
| B1 | Catalyst A | DMF | 80 | Aniline |
| B2 | Catalyst B | DMF | 80 | Aniline |
| ... | ... | ... | ... | ... |
| H12 | Catalyst L | Acetonitrile (B52724) | 120 | Thiophenol |
This table provides a simplified representation of how multiple reaction parameters can be varied simultaneously in an HTE setup to accelerate research.
Q & A
Q. What are the standard synthetic routes for 3-Bromo-1-(piperidin-1-yl)propan-1-one, and how can reaction conditions be optimized to minimize side products?
The synthesis of brominated ketones like this compound typically involves nucleophilic substitution or Friedel-Crafts acylation. For example, a ring-opening procedure using bromopropanoyl derivatives and piperidine under controlled conditions can yield the target compound. Key parameters include:
- Temperature : Reactions are often conducted at 0–25°C to avoid thermal decomposition.
- Solvent selection : Polar aprotic solvents (e.g., DCM, THF) enhance nucleophilicity.
- Purification : Column chromatography or recrystallization removes impurities like unreacted piperidine or brominated byproducts .
Example : In a similar synthesis of 3-Bromo-1-(4-chlorophenyl)propan-1-one, the product was isolated as a colorless oil (32% yield) via THF-mediated ring-opening, followed by NMR and HRMS validation .
Q. How can spectroscopic techniques (NMR, HRMS) validate the structural integrity of this compound?
- 1H NMR : Peaks for piperidinyl protons (δ 1.5–2.5 ppm) and methylene groups adjacent to the ketone (δ 3.5–3.7 ppm) confirm connectivity.
- 13C NMR : A carbonyl signal near δ 195 ppm and brominated carbons at δ 25–45 ppm are diagnostic.
- HRMS : Exact mass calculation (e.g., C8H14BrNO requires m/z 218.02 for [M+H]+) ensures molecular formula accuracy .
Q. What crystallization strategies are effective for piperidinyl propanone derivatives, and how are crystal parameters determined?
Slow evaporation from ethanol or acetone is effective for growing single crystals. X-ray diffraction (XRD) with SHELXL refinement provides lattice parameters (e.g., monoclinic system, space group P21/c) and bond angles. For example, a related compound, 3-(5-amino-1H-1,2,4-triazol-3-yl)-1-(piperidin-1-yl)propan-1-one, crystallized with a = 8.12 Å, b = 13.28 Å, c = 11.03 Å, and β = 110.08°, refined to R1 = 0.031 .
Advanced Research Questions
Q. How can SHELX software resolve ambiguities in the crystal structure of this compound, particularly for disordered bromine atoms?
SHELXL’s PART and SIMU instructions model disorder by refining occupancy ratios and thermal parameters. For bromine, anisotropic displacement parameters (ADPs) are critical. A recent SHELX update allows TWIN commands for handling twinned crystals, common in halogenated compounds . Case Study : SHELX refinement of a bromophenyl derivative achieved R1 = 0.079 using high-resolution data (0.8 Å), highlighting the need for robust data collection at low temperatures (100 K) .
Q. What mechanistic insights explain unexpected byproducts in the synthesis of this compound?
Side reactions often arise from:
- Over-alkylation : Excess bromopropanoyl reagent can lead to di-substituted piperidine derivatives.
- Solvent participation : Nucleophilic solvents (e.g., DMF) may compete with piperidine, forming adducts.
Mitigation : Kinetic studies (e.g., varying stoichiometry) and LC-MS monitoring identify intermediates. For instance, trace HCl in THF was shown to catalyze undesired ring-opening in analogous syntheses .
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Steric hindrance : The piperidinyl group reduces accessibility to the carbonyl, favoring trans-metalation in Suzuki-Miyaura couplings.
- Electronic effects : The electron-withdrawing bromine enhances electrophilicity at the β-carbon, enabling nucleophilic substitutions.
Data Example : In Pd-catalyzed couplings of similar bromoketones, yields dropped from 75% to 40% when bulkier aryl boronic acids were used, highlighting steric limitations .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational and experimental data (e.g., bond lengths, angles) for this compound?
- DFT vs. XRD : Compare calculated (e.g., B3LYP/6-31G*) and experimental bond lengths. Discrepancies >0.05 Å may indicate crystal packing effects.
- Thermal motion : High ADPs in XRD data suggest dynamic disorder, requiring multi-conformer models .
Example : A related compound’s C-Br bond measured 1.93 Å experimentally but 1.89 Å computationally, attributed to crystal lattice stress .
Q. What strategies validate the purity of this compound when HPLC and NMR data conflict?
- 2D NMR (HSQC, HMBC) : Correlate proton and carbon signals to confirm connectivity.
- Mass spectrometry imaging (MSI) : Localize impurities in crystalline samples.
- Elemental analysis : Verify Br content (theoretical: 36.7%) to detect non-brominated contaminants .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
